molecular formula C19H18O8 B14309732 [6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid CAS No. 116097-17-7

[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid

Cat. No.: B14309732
CAS No.: 116097-17-7
M. Wt: 374.3 g/mol
InChI Key: HLMKHSVQTXMGLQ-UHFFFAOYSA-N
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Description

[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole ring fused with a benzoyl group and an acetic acid moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents. The benzoyl group is then introduced via Friedel-Crafts acylation, using reagents such as benzoyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the acetic acid moiety is added through esterification or direct acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cyclization and acylation steps, as well as advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [3,4,5-Trimethoxybenzoyl]acetic acid
  • [2H-1,3-benzodioxol-5-yl]acetic acid
  • [6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-4-yl]acetic acid

Uniqueness

[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

116097-17-7

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

IUPAC Name

2-[6-(3,4,5-trimethoxybenzoyl)-1,3-benzodioxol-5-yl]acetic acid

InChI

InChI=1S/C19H18O8/c1-23-15-5-11(6-16(24-2)19(15)25-3)18(22)12-8-14-13(26-9-27-14)4-10(12)7-17(20)21/h4-6,8H,7,9H2,1-3H3,(H,20,21)

InChI Key

HLMKHSVQTXMGLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2CC(=O)O)OCO3

Origin of Product

United States

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